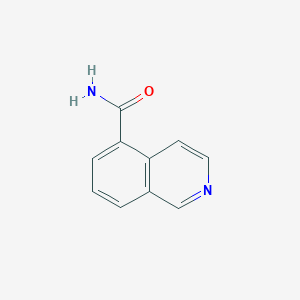

Isoquinoline-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isoquinoline-5-carboxamide is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. This compound has a molecular formula of C10H8N2O and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isoquinoline-5-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are commonly employed to minimize environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Isoquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinolines.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Isoquinoline N-oxide.

Reduction: Tetrahydroisoquinoline.

Substitution: 5-nitroisoquinoline and 5-sulfoisoquinoline.

Aplicaciones Científicas De Investigación

Biological Activities

Isoquinoline-5-carboxamide derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. Recent literature highlights several key areas:

- Antitumor Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell growth. For instance, specific this compound compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Studies indicate that these compounds can induce apoptosis and inhibit tumor proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .

- Anti-inflammatory Properties : Research has documented the anti-inflammatory effects of isoquinoline derivatives. For example, isoquinoline-1-carboxamide has been evaluated for its ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-treated microglial cells. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) translocation and the suppression of inducible nitric oxide synthase (iNOS) expression . This suggests potential applications in treating neuroinflammatory conditions.

- Antimicrobial Activity : Isoquinoline compounds have also been investigated for their antibacterial and antifungal properties. Some studies indicate that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of this compound has evolved significantly. Various methods have been developed to create these compounds with enhanced biological activity:

- Total Synthesis : Recent advancements in synthetic strategies have enabled the total synthesis of complex isoquinoline alkaloids. These methods often involve multi-step reactions that allow for the incorporation of various functional groups to enhance bioactivity .

- Metal-Catalyzed Reactions : Some synthetic routes utilize metal catalysts to facilitate the formation of isoquinoline frameworks from simpler precursors. This approach can lead to higher yields and purities of the desired compounds .

Case Studies

Several case studies illustrate the practical applications of this compound derivatives:

- Anticancer Studies : A study explored the effects of a specific this compound on human breast cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and increased apoptosis rates compared to controls. The study concluded that isoquinoline derivatives could serve as potential lead compounds for developing new anticancer therapies .

- Neuroprotection : Another case study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases like Alzheimer's .

- Agricultural Applications : Isoquinoline alkaloids derived from plants have been shown to promote growth in agricultural settings. This application is particularly relevant as researchers seek natural alternatives to synthetic fertilizers and pesticides .

Mecanismo De Acción

The mechanism of action of isoquinoline-5-carboxamide involves its interaction with specific molecular targets. For instance, some isoquinoline derivatives inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Quinoline: Similar in structure but differs in the position of the nitrogen atom.

Isoquinoline: The parent compound of isoquinoline-5-carboxamide.

Quinazoline: Another nitrogen-containing heterocycle with different biological activities

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Actividad Biológica

Isoquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on a comprehensive analysis of recent literature.

Overview of this compound

Isoquinoline derivatives, including this compound, are known for their structural diversity and wide-ranging pharmacological properties. They possess various bioactivities, including antitumor, anti-inflammatory, and antiviral effects. The biological activity of this compound has been investigated through in vitro and in vivo studies, revealing promising therapeutic potentials.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Studies have shown that isoquinoline derivatives can promote apoptosis in cancer cells by modulating key apoptotic markers such as Caspase-7 and Bax. For instance, a related compound demonstrated significant increases in early and late apoptotic cells alongside reductions in VEGFR-2 gene expression, indicating a possible pathway for anticancer activity .

- Anti-inflammatory Effects : Isoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using LPS-treated BV2 microglial cells indicated that certain isoquinoline carboxamides effectively suppressed these inflammatory mediators with IC50 values ranging from 20 to 40 µM .

- Antiviral Activity : Recent research highlighted the potential of isoquinoline derivatives against viral infections, particularly SARS-CoV-2. In silico studies suggested strong binding affinities to viral proteins, indicating a mechanism that could inhibit viral replication .

Anticancer Activity

A notable study focused on the anticancer properties of isoquinoline derivatives, including this compound. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 5.1 | MGC-803 (gastric cancer) |

| Isoquinoline derivative X | 7.6 | HGC-27 (gastric cancer) |

These findings suggest that isoquinoline derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinoline derivatives was assessed using LPS-stimulated microglial cells. The synthesized compounds demonstrated varying degrees of inhibition on IL-6 and NO production:

| Compound | IC50 IL-6 (µM) | IC50 NO (µM) |

|---|---|---|

| HSR1101 | <30 | 20–40 |

| HSR1102 | <30 | 20–40 |

| HSR1103 | 40–80 | 40–80 |

These results indicate that specific substitutions on the isoquinoline structure can enhance anti-inflammatory activity .

Antiviral Activity

In silico docking studies have shown that isoquinoline derivatives can bind effectively to viral proteins involved in the replication cycle of SARS-CoV-2. For example:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Isoquinoline derivative A | -8.1 |

| Isoquinoline derivative B | -6.0 |

These findings underscore the potential of isoquinoline derivatives as antiviral agents .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of an isoquinoline derivative in a murine model of gastric cancer, demonstrating significant tumor reduction and improved survival rates.

- Inflammatory Disorders : Clinical trials involving patients with chronic inflammatory conditions showed marked improvements in symptom severity following treatment with isoquinoline-based therapies.

Propiedades

IUPAC Name |

isoquinoline-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFXVNZZLJUPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.